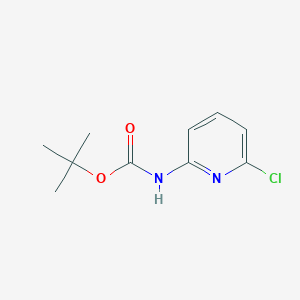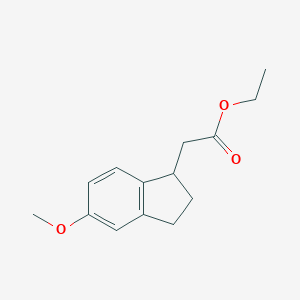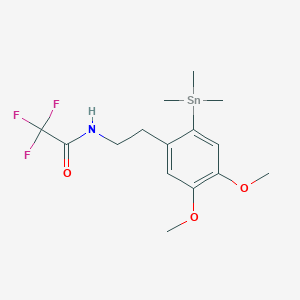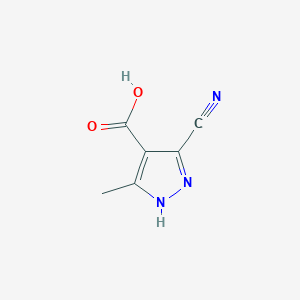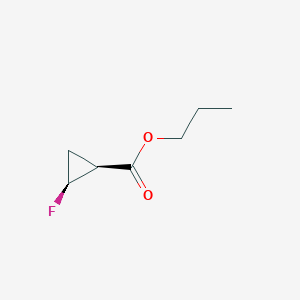![molecular formula C16H20N2O2 B069140 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione CAS No. 189333-48-0](/img/structure/B69140.png)
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
説明
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116044. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Activity and Therapeutic Potential
Research indicates that compounds similar in structure to 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione exhibit a broad spectrum of biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties, which can be modulated through structural modifications. Some of these compounds have been utilized as anthelmintic agents or for specific purposes such as controlling sea lamprey populations in Canadian lakes, underscoring their practical applications in public health and environmental management (Waisser & Kubicová, 1993).
Supramolecular Chemistry and Polymer Science
The molecule's structural motif is conducive to supramolecular self-assembly, offering exciting possibilities in nanotechnology, polymer processing, and biomedical applications. For instance, benzene-1,3,5-tricarboxamides (BTAs), which share some structural similarities with this compound, have been leveraged for their ability to self-assemble into nanometer-sized rod-like structures stabilized by hydrogen bonding. These properties have been harnessed for various applications, ranging from the development of novel materials to targeted drug delivery systems (Cantekin, de Greef, & Palmans, 2012).
Organic Synthesis and Chemical Modification
The molecule serves as a versatile building block in organic synthesis, contributing to the development of new chemical entities with enhanced biological or physical properties. For example, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, exemplifies the strategic use of similar structural motifs in facilitating complex synthesis processes (Qiu et al., 2009).
Environmental Impact and Degradation
Understanding the environmental fate and transformation of benzodiazepines, which are structurally related to this compound, is crucial for assessing their ecological impact and developing effective strategies for water treatment and pollution control. Research has focused on the occurrence, persistence, and removal of these compounds during water treatment processes, highlighting the need for comprehensive studies to ensure environmental safety (Kosjek et al., 2012).
Safety and Hazards
The safety information for 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315-H319-H335 . The precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .
特性
IUPAC Name |
9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14-10-16(11-15(20)17-14)6-8-18(9-7-16)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOUQZZYZKEBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC(=O)C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297459 | |
| Record name | 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189333-48-0 | |
| Record name | 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
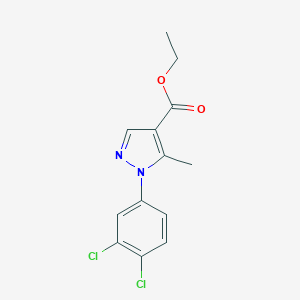
![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid;morpholine](/img/structure/B69062.png)
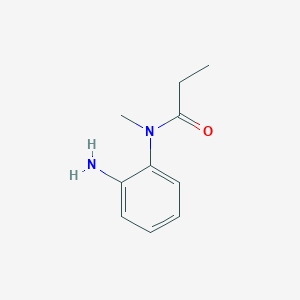
![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)
